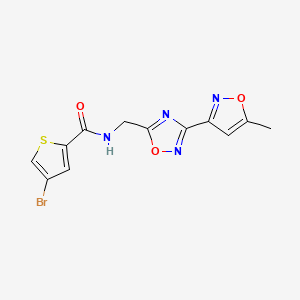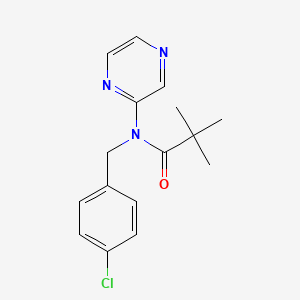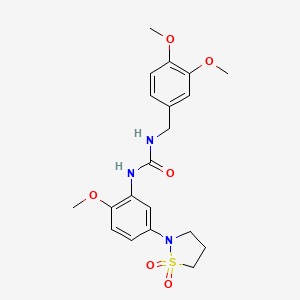
3-amino-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide, also known as AMG-232, is a small molecule inhibitor that targets the MDM2-p53 interaction. This molecule has gained significant attention in the scientific community due to its potential as an anticancer agent.
Mecanismo De Acción
3-amino-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide targets the MDM2-p53 interaction, which is a critical regulator of the p53 pathway. MDM2 is an E3 ubiquitin ligase that binds to and promotes the degradation of p53, a tumor suppressor protein. By inhibiting the MDM2-p53 interaction, 3-amino-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide stabilizes p53 and activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-amino-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have potent anticancer activity in vitro and in vivo. It induces apoptosis in cancer cells by activating the p53 pathway, leading to cell cycle arrest and DNA damage. Additionally, 3-amino-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-amino-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages as an anticancer agent, including its potent activity against cancer cells and its ability to enhance the efficacy of other anticancer agents. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further studies to determine optimal dosing and administration.
Direcciones Futuras
There are several potential future directions for the research and development of 3-amino-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide. These include further studies to determine optimal dosing and administration, as well as investigations into the potential use of 3-amino-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide in combination with other anticancer agents. Additionally, there is potential for the development of new small molecule inhibitors that target the MDM2-p53 interaction, based on the structure of 3-amino-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide.
Métodos De Síntesis
The synthesis of 3-amino-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide involves multiple steps, including the reaction of 3-methylbenzoyl chloride with 1-ethyl-1H-pyrazol-5-amine, followed by the addition of amino acid tert-butyl ester and further reactions to produce the final product.
Aplicaciones Científicas De Investigación
3-amino-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by disrupting the MDM2-p53 interaction, leading to the activation of the p53 pathway. Additionally, 3-amino-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
5-amino-2-ethyl-N-(3-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-17-11(8-12(14)16-17)13(18)15-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNUGYQYRZIRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2473903.png)
![1-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2473905.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2473908.png)

![4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2473911.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2473915.png)
![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2473916.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide](/img/structure/B2473917.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2473918.png)
![4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2473919.png)
